2-(2-Cyclohexenyl)-6-methoxypyridine
Overview
Description
2-(2-Cyclohexenyl)-6-methoxypyridine is an organic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a cyclohexenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexenyl)-6-methoxypyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-cyclohexenylamine with 6-methoxypyridine-2-carbaldehyde in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexenyl)-6-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions include 2-(2-cyclohexenyl)-6-hydroxypyridine, 2-(2-cyclohexyl)-6-methoxypyridine, and various substituted pyridines depending on the specific reaction conditions .
Scientific Research Applications
2-(2-Cyclohexenyl)-6-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexenyl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include 2-cyclohexenylpyridine, 6-methoxypyridine, and other substituted pyridines.
Uniqueness
2-(2-Cyclohexenyl)-6-methoxypyridine is unique due to the presence of both a cyclohexenyl group and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
2-(2-Cyclohexenyl)-6-methoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological targets and its therapeutic potential. This article reviews the current understanding of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C13H15N
- CAS Number: 1187168-58-6
This compound features a methoxy group at the 6-position of the pyridine ring and a cyclohexenyl substituent at the 2-position, which contributes to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Smith et al. (2021) demonstrated that this compound showed significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, suggesting moderate potency.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays revealed that the compound induced apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of cell cycle progression and the activation of caspase pathways . Notably, a case study involving xenograft models indicated a significant reduction in tumor volume when treated with this compound compared to controls .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cellular proliferation and apoptosis . The presence of the methoxy group is believed to enhance lipophilicity, facilitating better membrane permeability and bioavailability.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with related compounds was conducted. The following table summarizes key findings:
Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) | Notes |
---|---|---|---|---|
This compound | Antimicrobial, Anticancer | 10 - 50 | 20 | Induces apoptosis in cancer cells |
3-Methylpyridine | Moderate antibacterial | 15 - 60 | - | Less potent than cyclohexenyl derivative |
4-Methoxy-3-pyridinol | Anticancer | - | 25 | Similar mechanism but different efficacy |
Case Studies
- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties against clinical isolates of E. coli. Results indicated that treatment with this compound significantly reduced bacterial load in vitro and in vivo models .
- Cancer Treatment : In a preclinical trial involving mice with induced tumors, administration of this compound resulted in a notable decrease in tumor size and improved survival rates compared to untreated controls .
Properties
IUPAC Name |
2-cyclohex-2-en-1-yl-6-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-14-12-9-5-8-11(13-12)10-6-3-2-4-7-10/h3,5-6,8-10H,2,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLCQYQWQBBVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2CCCC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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